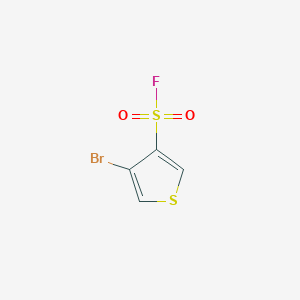

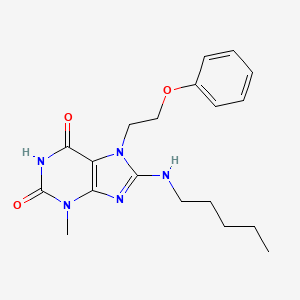

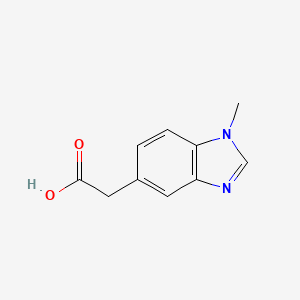

![molecular formula C24H18F3N3O2 B2527289 1-(4-甲氧基-2-苯基喹啉-6-基)-3-[2-(三氟甲基)苯基]尿素 CAS No. 1116025-85-4](/img/structure/B2527289.png)

1-(4-甲氧基-2-苯基喹啉-6-基)-3-[2-(三氟甲基)苯基]尿素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. The related literature suggests that similar compounds have been synthesized and evaluated for their antibacterial and anticancer properties. For instance, novel quinazolinone analogues have been synthesized and shown to possess antibacterial activity against S. aureus and E. coli , and anticancer activities have been observed in 1-substituted phenyl quinazolinones analogues . Additionally, urea derivatives have been identified as receptor tyrosine kinase inhibitors with anti-CML activity .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and structure-based design. A three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile has been used to generate 1-(4-haloisoquinolin-1-yl)ureas, which can then undergo Suzuki-Miyaura coupling reactions to produce diverse urea derivatives . Similarly, the synthesis of quinazolinone analogues involves the use of synthetic grade reagents and various characterization techniques such as Thin layer chromatography (TLC), Melting point (MP), Infrared spectroscopy (IR), Proton NMR spectrometry, and Mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through physical and spectral analysis. Characteristic peaks in IR spectra and distinct delta values in 1H NMR spectra have been used to confirm the structures of synthesized analogues . The presence of specific functional groups, such as the urea and thiourea groups, has been found to play a crucial role in enhancing the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include multi-component reactions, palladium-catalyzed coupling reactions, and structure-based design for receptor tyrosine kinase inhibitors . These reactions are carefully designed to introduce specific functional groups that are essential for the desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been thoroughly characterized. The synthesized analogues have shown a range of melting points and Rf values in TLC, indicating their purity and stability . The spectral data from IR, NMR, and Mass spectrometry provide detailed information about the molecular structure and the presence of specific functional groups .

科学研究应用

合成和生物活性

- 已经合成了一系列新化合物,包括具有伯氨喹和取代苯部分的尿素和双尿素衍生物,并评估了它们的生物活性。这些化合物对各种癌细胞系表现出显着的抗增殖作用,其中一些对乳腺癌 MCF-7 细胞表现出极高的选择性。这表明该化合物在癌症治疗药物开发中的潜力 (Perković 等人,2016)。

受体亲和力和拮抗作用

- 已发现异喹啉和喹唑啉尿素衍生物可以与人腺苷 A(3) 受体结合,表明它们作为受体拮抗剂的潜力。这表明在探索靶向腺苷受体的新的治疗剂方面的应用 (van Muijlwijk-Koezen 等人,2000)。

化学合成和方法

- 已经报道了一种从 2-(3-甲氧基-3-氧代丙基)苯甲酸甲酯开始制备 3,4-二氢异喹啉-1(2H)-酮衍生物的新方法。这展示了该化合物在合成化学中的作用,特别是在构建异喹啉生物碱方面 (Mujde 等人,2011)。

荧光和分析应用

- 喹啉尿素衍生物已被研究其在形成 Ag 络合物中的胶凝剂行为,证明了在材料科学中创建光物理活性材料的潜力。这包括在荧光显微镜中检查微观结构和光物理性质的应用 (Braga 等人,2013)。

属性

IUPAC Name |

1-(4-methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O2/c1-32-22-14-21(15-7-3-2-4-8-15)29-19-12-11-16(13-17(19)22)28-23(31)30-20-10-6-5-9-18(20)24(25,26)27/h2-14H,1H3,(H2,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKXCBSUPUFNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

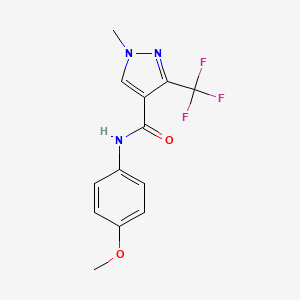

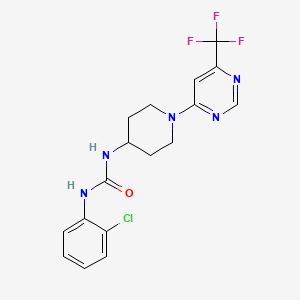

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

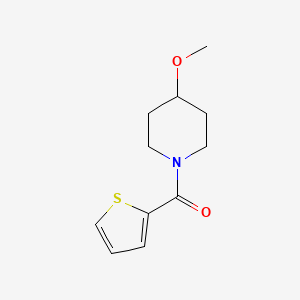

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

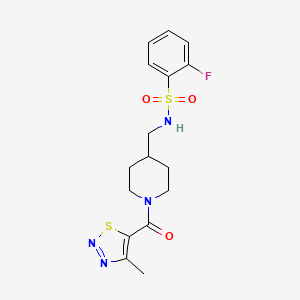

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)

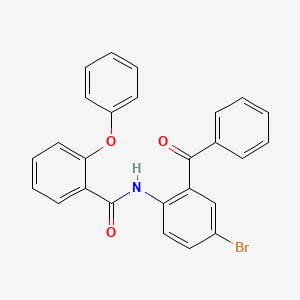

![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)

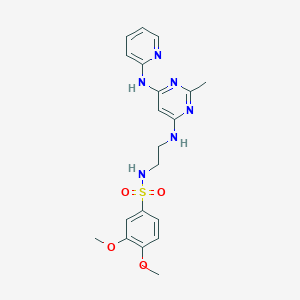

![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)